Cas no 5183-61-9 (ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers)

Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate is a cyclic ketoester compound supplied as a mixture of diastereomers. This product is valued for its versatility as a synthetic intermediate in organic chemistry, particularly in the construction of complex cyclic frameworks. The presence of both keto and ester functional groups enables diverse reactivity, including condensation, reduction, and cyclization reactions. The diastereomeric mixture may offer additional flexibility in stereochemical studies or pathway exploration. Its well-defined structure ensures consistent performance in applications such as pharmaceutical synthesis or fragrance development. The compound's stability under standard conditions facilitates handling and storage, making it a practical choice for research and industrial processes requiring controlled reactivity.
ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers structure
5183-61-9 structure
Product Name:ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers
CAS No:5183-61-9
MF:C10H16O3
MW:184.232243537903
CID:1577625
PubChem ID:12368134
Update Time:2025-10-28

ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanecarboxylic acid, 3-methyl-2-oxo-, ethyl ester
    • ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers
    • SCHEMBL5659584
    • DB-401211
    • EN300-125798
    • NZWHHNHROHFCAJ-UHFFFAOYSA-N
    • 5183-61-9
    • Ethyl 3-methyl-2-oxocyclohexanecarboxylate
    • G47162
    • ethyl 3-methyl-2-oxocyclohexane-1-carboxylate
    • Inchi: 1S/C10H16O3/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h7-8H,3-6H2,1-2H3
    • InChI Key: NZWHHNHROHFCAJ-UHFFFAOYSA-N
    • SMILES: O=C1C(C(=O)OCC)CCCC1C

Computed Properties

  • Exact Mass: 184.10998
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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Additional information on ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, Mixture of diastereomers

Ethyl 3-Methyl-2-oxocyclohexane-1-carboxylate, Mixture of Diastereomers (CAS No. 5183-61-9)

Ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, a mixture of diastereomers, is a versatile organic compound with the CAS number 5183-61-9. This compound is of significant interest in the fields of organic synthesis, pharmaceutical research, and materials science due to its unique structural features and potential applications. The mixture of diastereomers arises from the presence of chiral centers, which can lead to distinct chemical and biological properties.

The structure of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate consists of a cyclohexane ring with a ketone group and an ester group attached. The presence of the methyl group and the ethyl ester moiety adds complexity to the molecule, making it a valuable intermediate in various synthetic pathways. The diastereomeric mixture is particularly interesting because it can exhibit different reactivity and selectivity in chemical reactions, which can be harnessed for the synthesis of complex molecules.

In recent years, there has been a growing interest in the use of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate in the development of new pharmaceuticals. The compound's ability to undergo selective transformations makes it a promising candidate for the synthesis of bioactive molecules. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory and anti-cancer properties. A notable example is the synthesis of a derivative that demonstrated potent inhibition of COX-2 enzymes, which are implicated in inflammation and pain.

Moreover, ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has been explored as a building block in the synthesis of natural products and their analogs. Natural products are known for their diverse biological activities and have been a rich source of drug leads. The ability to synthesize complex natural product skeletons using this compound can accelerate drug discovery efforts. For example, researchers have used ethyl 3-methyl-2-oxocyclohexane-1-carboxylate as a key intermediate in the total synthesis of certain alkaloids, which have shown promise in treating neurological disorders.

The stereochemistry of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate plays a crucial role in its reactivity and biological activity. The mixture of diastereomers can be separated using various chromatographic techniques, such as HPLC or chiral HPLC, to obtain individual enantiomers or diastereomers. These pure forms can then be used to study their specific properties and potential applications. For instance, one enantiomer might exhibit enhanced activity against a particular target compared to its counterpart.

In addition to its pharmaceutical applications, ethyl 3-methyl-2-oxocyclohexane-1-carboxylate has found use in materials science. The compound's structural rigidity and functional groups make it suitable for the preparation of polymers with unique properties. Researchers have developed methods to polymerize this compound into materials with high thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and composite materials.

The synthesis of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate typically involves several steps, including ring closure reactions and functional group transformations. One common approach is to start from a cyclohexanone derivative and introduce the necessary substituents through selective reactions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these syntheses, making it easier to produce high-purity forms of the compound.

From an environmental perspective, the production and use of ethyl 3-methyl-2-oxocyclohexane-1-carboxylate are subject to stringent regulations to ensure safety and sustainability. Green chemistry principles are increasingly being applied to minimize waste generation and reduce environmental impact. For example, solvent-free reactions and recyclable catalysts are being explored to make the synthesis process more eco-friendly.

In conclusion, ethyl 3-methyl-2-oxocyclohexane-1-carboxylate, CAS No. 5183-61-9, is a multifaceted compound with significant potential in various scientific fields. Its unique structure and stereochemistry make it an important intermediate in organic synthesis, pharmaceutical research, and materials science. Ongoing research continues to uncover new applications and improve synthetic methods, further highlighting its importance in modern chemistry.

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